molecular formula C30H36N8O4 B600851 Linagliptin N-Boc Impurity CAS No. 668273-75-4

Linagliptin N-Boc Impurity

Cat. No.: B600851
CAS No.: 668273-75-4
M. Wt: 572.67
InChI Key: PQEIZFATTRGTNW-HXUWFJFHSA-N
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Description

Linagliptin N-Boc Impurity is a process-related impurity of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Linagliptin is known for its high potency, selectivity, and long-acting properties. The presence of impurities like this compound can significantly impact the quality and safety of the drug product, making their identification and characterization crucial for quality control .

Mechanism of Action

Target of Action

Linagliptin N-Boc Impurity, also known as N3W7W93LXJ, is an impurity of Linagliptin . Linagliptin is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor . DPP-4 (Dipeptidyl Peptidase-4) is the primary target of Linagliptin . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body . Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), play a crucial role in regulating blood sugar levels .

Mode of Action

As a DPP-4 inhibitor, this compound works by binding to DPP-4 at high blood glucose concentrations, preventing the breakdown of incretin hormones, and extending the lifespan of GLP-1 and GIP . This inhibition slows the breakdown of GLP-1 and GIP , which in turn promotes insulin secretion, downregulates glucagon levels, and improves blood glucose control .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin hormone pathway. By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . This results in enhanced insulin secretion and reduced glucagon release, thereby improving blood glucose control .

Pharmacokinetics

The nonlinear pharmacokinetics of linagliptin are best described by a two-compartmental model that incorporates target-mediated drug disposition resulting from high-affinity, saturable binding to DPP-4 . The oral bioavailability of linagliptin estimated with this model is approximately 30% . Linagliptin has a long terminal half-life (>100 hours) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on blood glucose control. By inhibiting DPP-4 and preventing the breakdown of incretin hormones, this compound enhances insulin secretion and reduces glucagon release . This leads to improved blood glucose control, which is crucial in the management of type 2 diabetes .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIZFATTRGTNW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099745
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668273-75-4
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668273-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin N-boc impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINAGLIPTIN N-BOC IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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